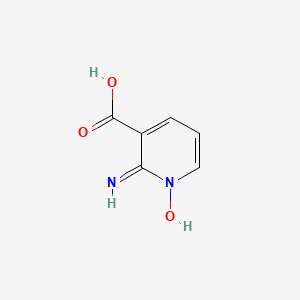
1-hydroxy-2-iminopyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroxy-2-iminopyridine-3-carboxylic acid is an organic compound with the molecular formula C6H6N2O3. It is a derivative of nicotinic acid, where the amino group is positioned at the second carbon of the pyridine ring, and the carboxylic acid group is oxidized to form an oxide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-hydroxy-2-iminopyridine-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2-aminonicotinic acid using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
In industrial settings, the synthesis of 2-aminonicotinic acid 1-oxide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
1-hydroxy-2-iminopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced back to 2-aminonicotinic acid under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: 2-Aminonicotinic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-hydroxy-2-iminopyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of coordination polymers and other advanced materials.
Mécanisme D'action
The primary mechanism of action of 2-aminonicotinic acid 1-oxide involves the inhibition of quinolinic acid synthesis. Quinolinic acid is a neurotoxic metabolite in the kynurenine pathway of tryptophan metabolism. By inhibiting the enzymes involved in this pathway, 2-aminonicotinic acid 1-oxide reduces the production of quinolinic acid, thereby exerting neuroprotective effects . The molecular targets include enzymes such as kynurenine-3-monooxygenase and kynureninase .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminonicotinic acid: The parent compound without the oxide group.
4-Aminonicotinic acid: An isomer with the amino group at the fourth position.
5-Aminonicotinic acid: An isomer with the amino group at the fifth position.
6-Aminonicotinic acid: An isomer with the amino group at the sixth position.
Uniqueness
1-hydroxy-2-iminopyridine-3-carboxylic acid is unique due to its specific inhibitory action on quinolinic acid synthesis, which is not observed in its parent compound or other isomers. This makes it a valuable compound for research into neuroprotective agents and potential therapeutic applications .
Propriétés
Numéro CAS |
906728-31-2 |
|---|---|
Formule moléculaire |
C6H6N2O3 |
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
1-hydroxy-2-iminopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c7-5-4(6(9)10)2-1-3-8(5)11/h1-3,7,11H,(H,9,10) |
Clé InChI |
KKSRFFYHMMXEBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=N)C(=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


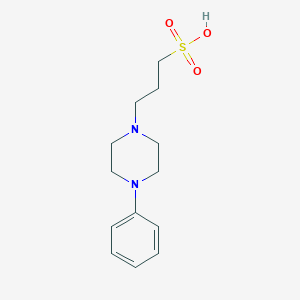
![(2S)-2-[(benzyloxy)methyl]-1,4-dioxane](/img/structure/B8671719.png)
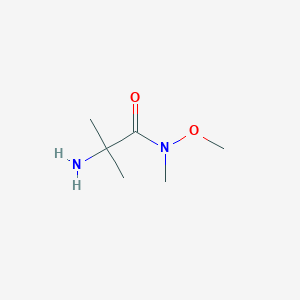

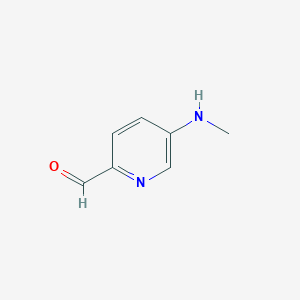

![4-[2-(Ethylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B8671766.png)
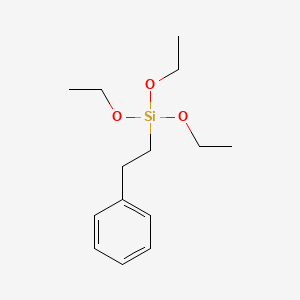

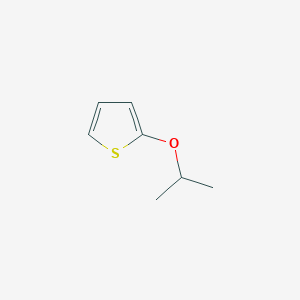
![Ethanone, 1-[4-(3-phenylpropyl)phenyl]-](/img/structure/B8671794.png)

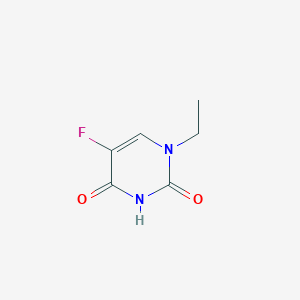
![4-[(3-Methylbutyl)amino]butane-2-sulfonic acid](/img/structure/B8671816.png)
